molecular formula C22H25N3O2 B15027275 N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B15027275
M. Wt: 363.5 g/mol
InChI Key: VZQQQOLPJLEQQD-UHFFFAOYSA-N
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Description

N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide is a complex organic compound with a unique structure that includes a phthalazinone core and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with phthalic anhydride to form the phthalazinone core, followed by the introduction of the butyl side chain through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anti-inflammatory and anticancer agents.

    Medicine: Research is ongoing to explore its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide
  • N-(tert-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Uniqueness

N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide is unique due to its phthalazinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-butyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C22H25N3O2/c1-3-4-14-23-20(26)13-15-25-22(27)19-8-6-5-7-18(19)21(24-25)17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,23,26)

InChI Key

VZQQQOLPJLEQQD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C

Origin of Product

United States

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